molecular formula C15H15N5O3S B5649451 2-(1H-benzimidazol-2-ylthio)-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide

2-(1H-benzimidazol-2-ylthio)-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide

Cat. No. B5649451
M. Wt: 345.4 g/mol
InChI Key: MQSGGZVSFGMDTF-UHFFFAOYSA-N
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Description

The compound 2-(1H-benzimidazol-2-ylthio)-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide is a chemical entity that has garnered interest in various fields of chemistry and pharmacology. It is structurally characterized by the presence of benzimidazole and pyrimidinyl groups.

Synthesis Analysis

The synthesis of related compounds involves reactions like the conversion of 1-(1H-benzimidazol-2-yl)ethanone with other reagents to yield products with antimicrobial properties (S. Ch, 2022). Another synthetic route, involving 2-aminobenzimidazole and dimethyl acetylenedicarboxylate, leads to derivatives like methyl 1, 2-dihydro-2-oxo-pyrimido[1, 2-a]benzimidazole-4-carboxylate (F. Troxler & H. Weber, 1974).

Molecular Structure Analysis

The structural analysis of similar compounds shows a folded conformation about the methylene C atom of the thioacetamide bridge. The pyrimidine ring in these molecules is inclined to the benzene ring, as observed in crystallographic studies (S. Subasri et al., 2016).

Chemical Reactions and Properties

These compounds engage in various chemical reactions. For instance, the lactam group in some derivatives is less stable and can be cleaved under mild conditions, leading to the formation of monoamides or dicarboxylic acids. The chemical structure influences the reactivity and potential applications of these compounds (S. Subasri et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, are significantly influenced by the molecular design. For example, the introduction of a piperazine unit in some derivatives leads to enhanced aqueous solubility, which is a crucial factor in determining the compound's applicability in various fields (K. Shibuya et al., 2018).

Chemical Properties Analysis

The acidity constants (pKa values) of acetamide derivatives provide insight into their chemical properties. The pKa values indicate the extent to which these compounds can donate or accept protons, which is vital in understanding their behavior in different chemical environments (M. Duran & M. Canbaz, 2013).

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4,6-dimethoxypyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-22-12-7-13(23-2)20-14(19-12)18-11(21)8-24-15-16-9-5-3-4-6-10(9)17-15/h3-7H,8H2,1-2H3,(H,16,17)(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSGGZVSFGMDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)CSC2=NC3=CC=CC=C3N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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